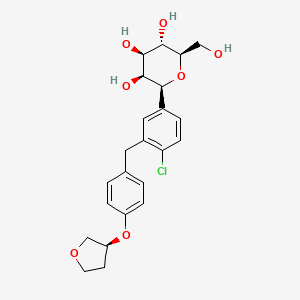![molecular formula C11H16Cl2N4 B14883564 4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14883564.png)
4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a heterocyclic compound that features a piperazine ring fused to a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines, which are then deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, followed by purification and crystallization to obtain the dihydrochloride salt form.
化学反应分析
Types of Reactions
4-(Piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(Piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as GABA receptors. The compound binds directly and selectively to these receptors, causing hyperpolarization of nerve endings and resulting in various pharmacological effects .
相似化合物的比较
Similar Compounds
- 4-(Piperazin-1-yl)pyrimidine dihydrochloride
- 1-(2-Pyrimidyl)piperazine
- 1-Phenylpiperazine
Uniqueness
4-(Piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride is unique due to its fused pyrrolopyridine core, which imparts distinct chemical and pharmacological properties compared to other piperazine derivatives. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .
属性
分子式 |
C11H16Cl2N4 |
|---|---|
分子量 |
275.17 g/mol |
IUPAC 名称 |
4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-3-13-11-9(1)10(2-4-14-11)15-7-5-12-6-8-15;;/h1-4,12H,5-8H2,(H,13,14);2*1H |
InChI 键 |
ZTNGIQKDJJJWJK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=C3C=CNC3=NC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


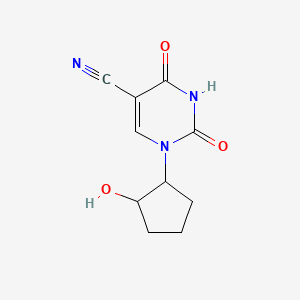
![2-tert-butyl 5-methyl (3aR,5S,6aS)-hexahydro-1H-cyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B14883512.png)
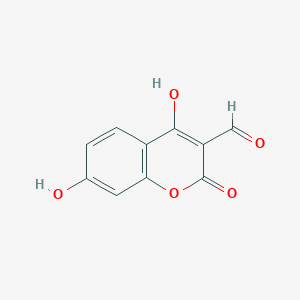
![3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B14883529.png)

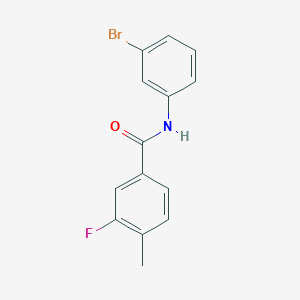
![4-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883546.png)

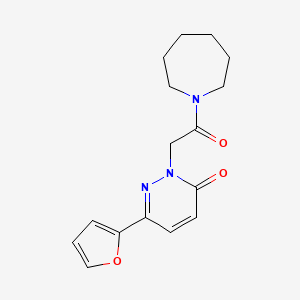
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14883567.png)
